molecular formula C10H9F3O3 B15090990 4-Ethyl-2-trifluoromethoxy-benzoic acid

4-Ethyl-2-trifluoromethoxy-benzoic acid

Cat. No.: B15090990
M. Wt: 234.17 g/mol
InChI Key: IJUXOCPUUMQNNZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-trifluoromethoxy-benzoic acid is an organic compound characterized by the presence of an ethyl group and a trifluoromethoxy group attached to a benzoic acid core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethoxy group, in particular, is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-trifluoromethoxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Ethyl-2-trifluoromethoxy-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-trifluoromethoxy-benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 4-Methyl-2-trifluoromethoxy-benzoic acid
  • 4-Fluoro-2-trifluoromethyl-benzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 4-Ethyl-2-trifluoromethoxy-benzoic acid is unique due to the presence of both an ethyl group and a trifluoromethoxy group. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and stability, compared to similar compounds that may only contain one of these substituents .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-6-3-4-7(9(14)15)8(5-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

IJUXOCPUUMQNNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F

Origin of Product

United States

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